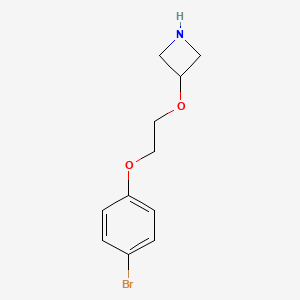
3-(2-(4-Bromophenoxy)ethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromophenoxyethoxy group attached to it
Preparation Methods
The synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with azetidine under suitable conditions to yield the final product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(2-(4-Bromophenoxy)ethoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-(4-Bromophenoxy)ethoxy)azetidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromophenoxy)ethoxy)azetidine involves its interaction with molecular targets through its functional groups. The bromophenoxy group can participate in various binding interactions, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions and reactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-Bromophenoxy)ethoxy)azetidine include other azetidine derivatives and bromophenoxy compounds. For example:
3-(2-(4-Chlorophenoxy)ethoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-(4-Fluorophenoxy)ethoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.
3-(2-(4-Methylphenoxy)ethoxy)azetidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-[2-(4-bromophenoxy)ethoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2 |
InChI Key |
DQNRXPYPSHDTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


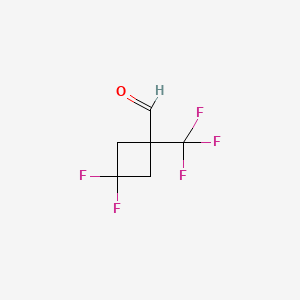
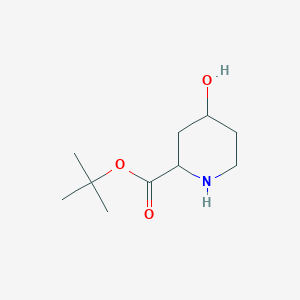

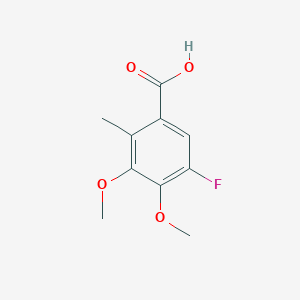
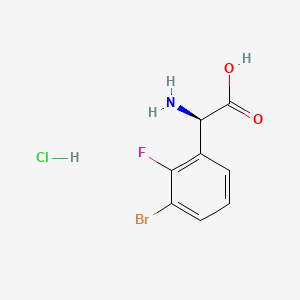
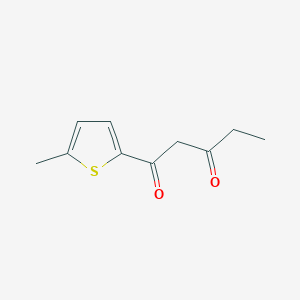
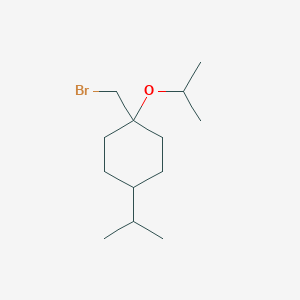
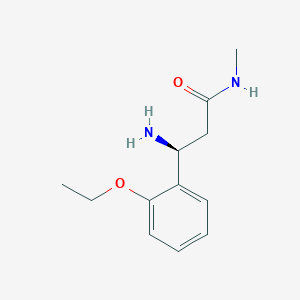
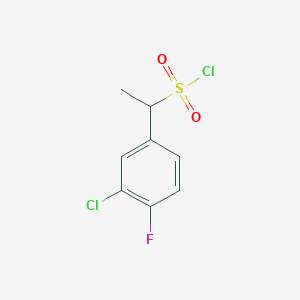
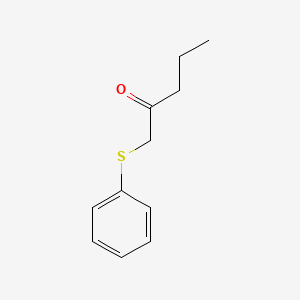
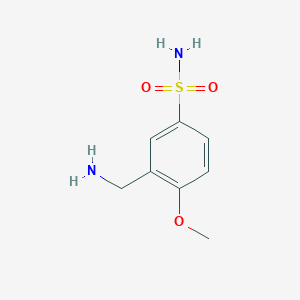
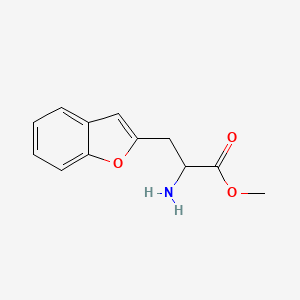
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)
